4-Bromo-[1,3]dioxol-2-one
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Overview
Description
4-Bromo-[1,3]dioxol-2-one is an organic compound with the molecular formula C3HBrO3. It is a derivative of 1,3-dioxol-2-one, where a bromine atom is substituted at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,3]dioxol-2-one typically involves the bromination of 1,3-dioxol-2-one. One common method is the reaction of 1,3-dioxol-2-one with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds as follows:
C3H4O3+Br2→C3HBrO3+HBr
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-[1,3]dioxol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Scientific Research Applications
4-Bromo-[1,3]dioxol-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Battery Technology: The compound is explored as an additive in lithium-ion batteries to improve performance and stability.
Mechanism of Action
The mechanism of action of 4-Bromo-[1,3]dioxol-2-one involves its reactivity with various molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds and products . The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxol-2-one: The parent compound without the bromine substitution.
4-Chloro-[1,3]dioxol-2-one: A similar compound with a chlorine atom instead of bromine.
4-Methyl-[1,3]dioxol-2-one: A derivative with a methyl group at the 4-position.
Uniqueness
4-Bromo-[1,3]dioxol-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions .
Properties
IUPAC Name |
4-bromo-1,3-dioxol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrO3/c4-2-1-6-3(5)7-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOBUVUSYHNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=O)O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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